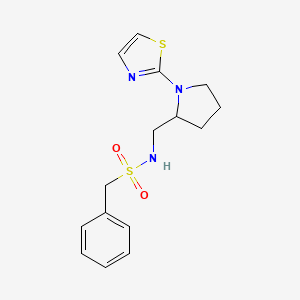
1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide” is a complex organic molecule that likely contains a pyrrolidine ring and a thiazole ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it involves the construction of the pyrrolidine and thiazole rings, followed by their functionalization . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring and a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Mechanism of Action
Target of Action
The compound “1-phenyl-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide” has been found to target PI3Kα/HDAC6 . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. HDAC6 is a unique histone deacetylase enzyme that has been shown to play a role in a variety of biological functions .
Mode of Action
The compound interacts with its targets, PI3Kα and HDAC6, leading to significant changes in the cell. It inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin . This interaction disrupts the normal functioning of these targets, leading to the desired therapeutic effects .
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway, which is crucial for many cellular processes including growth, proliferation, and survival. By inhibiting the phosphorylation of pAkt, the compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation . Additionally, the compound induces the accumulation of acetylated α-tubulin, which may disrupt microtubule function and affect cell motility .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability and distribution within the body .
Result of Action
The compound’s action results in significant molecular and cellular effects. By targeting PI3Kα and HDAC6, it disrupts key cellular processes such as cell growth, proliferation, and motility . This can lead to the inhibition of tumor growth and the induction of cell death, making it a potential candidate for anticancer therapy .
Advantages and Limitations for Lab Experiments
One of the advantages of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide is its potent inhibitory activity against CA IX, which makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for research on 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide. One potential direction is the development of this compound-based anti-cancer drugs. Another potential direction is the optimization of the synthesis method of this compound to improve its solubility in water. Additionally, further studies are needed to investigate the antibacterial activity of this compound against various strains of bacteria.
Synthesis Methods
The synthesis of 1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide involves a multi-step process that begins with the reaction of thiazole-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then reacted with benzylamine to form the intermediate compound, which is then reacted with methanesulfonyl chloride to form the final product, this compound.
Scientific Research Applications
1-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)methanesulfonamide has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. This makes this compound a potential candidate for the development of anti-cancer drugs. In addition, this compound has also been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
1-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,12-13-5-2-1-3-6-13)17-11-14-7-4-9-18(14)15-16-8-10-21-15/h1-3,5-6,8,10,14,17H,4,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZVHYVJZXTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2787301.png)
![(Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2787302.png)
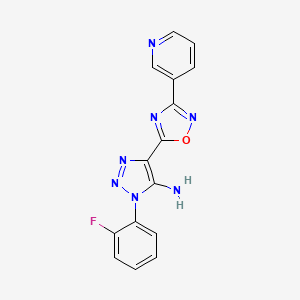
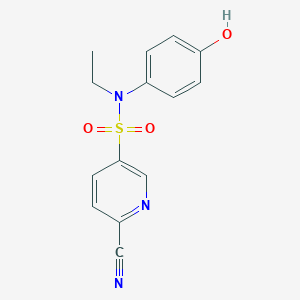
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzofuran-2-carboxamide](/img/structure/B2787309.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2787310.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787311.png)
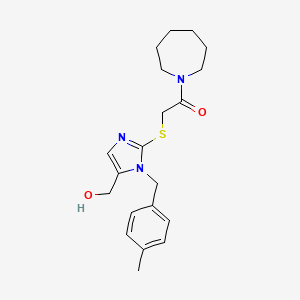
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)
![N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2787314.png)
![5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol](/img/structure/B2787316.png)

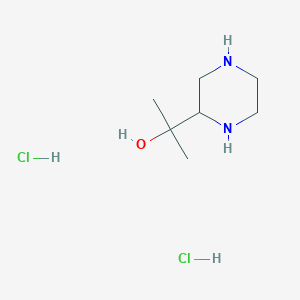
![[(1R,2S)-2-Phenylcyclohexyl]methanol](/img/structure/B2787321.png)